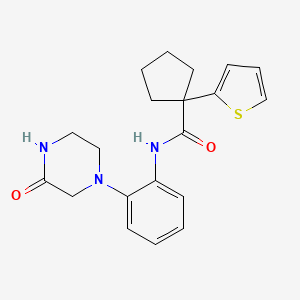
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide core linked to a thiophene ring and a piperazine moiety. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of the piperazine and thiophene groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC₅₀ values as low as 1.35 μM, indicating potent activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating various piperazine derivatives reported that certain analogs showed cytotoxic effects on cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. These findings highlight the need for further exploration of the compound's effects on different cancer types.
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some derivatives are believed to inhibit topoisomerases or interfere with DNA replication processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Case Study 1: Antitubercular Activity
In a recent study, several piperazine-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC₉₀ value of 3.73 μM, suggesting strong potential for further development as an antitubercular agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of the compound. The results indicated that most active derivatives were nontoxic at concentrations up to 50 μM, supporting their potential therapeutic use .
Data Summary Table
| Activity | IC₅₀ (μM) | IC₉₀ (μM) | Cell Line Tested |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Cytotoxicity (HEK-293) | >50 | N/A | HEK-293 |
特性
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHTIXUDWEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













